molecular formula C19H15NO2 B14595262 1-(Diphenylmethyl)-2-nitro-benzene CAS No. 61593-10-0

1-(Diphenylmethyl)-2-nitro-benzene

Cat. No.: B14595262
CAS No.: 61593-10-0
M. Wt: 289.3 g/mol
InChI Key: MELAKKQWPKPSIU-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2-nitrobenzene (C₁₉H₁₅NO₂; molecular weight: 289.33 g/mol) is a nitroaromatic compound characterized by a benzene ring substituted with a diphenylmethyl group and a nitro group at the ortho position . The diphenylmethyl group imparts significant steric bulk and hydrophobicity, influencing solubility and reactivity. This compound is structurally related to benzhydryl derivatives, which are often explored in pharmaceuticals and materials science due to their stability and capacity for π-π interactions .

Properties

CAS No.

61593-10-0

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

1-benzhydryl-2-nitrobenzene

InChI

InChI=1S/C19H15NO2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

MELAKKQWPKPSIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diphenylmethyl)-2-nitro-benzene can be synthesized through several methods. One common approach involves the nitration of 1-(diphenylmethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-2-nitro-benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1-(Diphenylmethyl)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Pharmaceutical Chemistry

1-(Diphenylmethyl)-2-nitro-benzene serves as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that lead to biologically active compounds. Notably:

  • Precursor for Amphetamine Derivatives : Similar nitro compounds have been utilized in the synthesis of amphetamines, indicating potential pathways for this compound to be used in similar applications.
  • Drug Development : The compound's ability to undergo reduction reactions can facilitate the formation of amine derivatives, which are crucial in drug design.

Research and Case Studies

Research on this compound has primarily focused on its chemical behavior and potential therapeutic uses. Some notable studies include:

  • Anticancer Activity : Investigations into nitroaromatic compounds have shown that they can exhibit anticancer properties through mechanisms such as DNA interstrand cross-linking and apoptosis induction in cancer cells.
  • Fluorescent Probes : Recent advancements have explored using nitroaromatic compounds as fluorescent probes for imaging hypoxic tumors, showcasing their potential utility in cancer diagnostics and treatment monitoring.

Safety and Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile:

  • Toxicity Studies : Research indicates that nitroaromatic compounds can exhibit toxicity depending on exposure levels. Studies have identified potential genotoxic effects, necessitating careful handling and usage guidelines.
  • Regulatory Status : Due to their chemical nature, compounds like this compound may fall under regulatory scrutiny concerning their production and use in pharmaceuticals.

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
Pharmaceutical ChemistryPrecursor for amphetaminesPotential pathways for drug development
Cancer ResearchAnticancer activityMechanisms include DNA interstrand cross-linking
ImagingFluorescent probes for hypoxic tumorsUseful for cancer diagnostics
ToxicologyGenotoxicity studiesSafety considerations required

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-2-nitro-benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The diphenylmethyl group provides structural stability and influences the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-(Difluoromethyl)-2-nitrobenzene (C₇H₅F₂NO₂)

  • Structural Differences : Replacing diphenylmethyl with a smaller, electronegative difluoromethyl group reduces steric bulk and increases polarity.
  • Reactivity : The electron-withdrawing -CF₂H group enhances nitro-group activation for nucleophilic aromatic substitution compared to the diphenylmethyl analog .

1-(2,2-Dibromoethenyl)-2-nitrobenzene (C₈H₅Br₂NO₂)

  • Key Features : A dibromoethenyl group introduces halogenated π-bonds, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with diphenylmethyl .
  • Hazard Profile: This compound is classified as hazardous under GHS guidelines due to brominated byproducts, unlike the non-halogenated diphenylmethyl derivative .

Functional Group Analogues

1-(2-Methylphenyl)-2-nitropropene (C₁₀H₁₁NO₂)

  • Structure : Features a nitropropene side chain conjugated to a methyl-substituted benzene ring.

1-[(1-Methylethyl)thio]-2-nitrobenzene

  • Sulfur-Containing Analog : The isopropylthio group (-S-iPr) enhances nucleophilicity at the sulfur atom, enabling sulfoxide formation, whereas diphenylmethyl derivatives lack such reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications Reference
1-(Diphenylmethyl)-2-nitrobenzene C₁₉H₁₅NO₂ 289.33 Bulky aryl, nitro (ortho) Steric hindrance; materials science
1-(Diphenylmethyl)-4-nitrobenzene C₁₉H₁₅NO₂ 289.33 Bulky aryl, nitro (para) Catalysis; polymer stabilization
1-(Difluoromethyl)-2-nitrobenzene C₇H₅F₂NO₂ 173.12 Electronegative, small Nucleophilic substitution
1-(2,2-Dibromoethenyl)-2-nitrobenzene C₈H₅Br₂NO₂ 315.95 Halogenated alkene Cross-coupling reactions
1-(2-Methylphenyl)-2-nitropropene C₁₀H₁₁NO₂ 177.20 α,β-unsaturated nitro Michael addition; photochemistry

Biological Activity

1-(Diphenylmethyl)-2-nitro-benzene, a nitro compound, is of significant interest in medicinal chemistry due to its diverse biological activities. Nitro compounds are known for their pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, toxicity, and potential therapeutic applications.

This compound is characterized by the presence of a nitro group (NO2-NO_2) attached to a benzene ring, which influences its reactivity and biological interactions. The compound's structure can be represented as follows:

C13H11NO2\text{C}_{13}\text{H}_{11}\text{N}\text{O}_2

Mechanisms of Biological Activity

The biological activity of nitro compounds often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. The following mechanisms have been identified for this compound:

  • Antimicrobial Activity : Nitro compounds are known to exhibit antimicrobial properties by generating reactive oxygen species (ROS) upon reduction, which damage bacterial DNA and proteins. Studies have shown that nitro derivatives can inhibit the growth of various bacteria and fungi through this mechanism .
  • Cytotoxicity : The compound may induce cytotoxic effects in cancer cells via apoptosis or necrosis. The presence of the nitro group can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .
  • Genotoxicity : Nitro compounds are often associated with genotoxic effects due to their ability to form DNA adducts. This raises concerns regarding their carcinogenic potential, necessitating further research into their long-term effects on human health .

Toxicological Profile

The toxicity of this compound has been evaluated in various studies. Key findings include:

  • Acute Toxicity : In animal models, acute exposure has resulted in significant lethality at high doses. The LC50 values indicate a steep dose-response relationship, highlighting the need for careful handling and risk assessment .
  • Chronic Exposure : Long-term exposure studies suggest potential liver and kidney damage, as evidenced by changes in organ weights and histopathological findings in treated animals .

Case Studies

Several case studies illustrate the biological effects of nitro compounds similar to this compound:

  • A study involving nitrobenzene reported severe methemoglobinemia following ingestion, leading to fatalities. This highlights the potential risks associated with exposure to nitro-containing compounds .
  • Another investigation demonstrated that certain nitro derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting their utility in targeted cancer therapies .

Research Findings

Recent research has focused on synthesizing new derivatives of nitro compounds with enhanced biological activity. Notable findings include:

  • Synthesis of Analogues : Researchers have developed various analogues of this compound that exhibit improved antimicrobial and anticancer properties. These studies emphasize structure-activity relationships that inform future drug design .
  • In Vitro Studies : In vitro assays have shown that certain derivatives can effectively inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Data Tables

The following table summarizes key findings related to the biological activity and toxicity of this compound:

PropertyObservation
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Acute Toxicity (LC50)Varies by species; significant lethality at high doses
GenotoxicityForms DNA adducts; potential carcinogen
Chronic EffectsLiver and kidney damage observed in studies

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